molecular formula C14H18OSe B14191554 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one CAS No. 847258-75-7

3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one

Cat. No.: B14191554
CAS No.: 847258-75-7
M. Wt: 281.26 g/mol
InChI Key: YKBDNRBUOHSPRI-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyclohexanone ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one typically involves the reaction of 4-methylbenzyl chloride with sodium selenide, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:

    Formation of Sodium Selenide: Sodium selenide is prepared by reacting elemental selenium with sodium in anhydrous ethanol.

    Reaction with 4-Methylbenzyl Chloride: Sodium selenide is then reacted with 4-methylbenzyl chloride to form 4-methylphenylmethyl selenide.

    Addition to Cyclohexanone: The resulting selenide is added to cyclohexanone under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide or selenolate species.

    Substitution: The selenide group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide or selenolate species.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is used as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, organoselenium compounds are studied for their potential antioxidant and anti-inflammatory properties. This compound may be investigated for its ability to modulate oxidative stress and inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Selenium-containing compounds have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular proteins and DNA, influencing cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.

    3-[(4-Methoxyphenyl)selanyl]-2-phenylimidazo[1,2-a]pyridine: Studied for its neuroprotective effects.

Uniqueness

3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanone ring and the 4-methylphenyl group differentiates it from other organoselenium compounds, potentially leading to unique applications in various fields.

Properties

CAS No.

847258-75-7

Molecular Formula

C14H18OSe

Molecular Weight

281.26 g/mol

IUPAC Name

3-[(4-methylphenyl)methylselanyl]cyclohexan-1-one

InChI

InChI=1S/C14H18OSe/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h5-8,14H,2-4,9-10H2,1H3

InChI Key

YKBDNRBUOHSPRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Se]C2CCCC(=O)C2

Origin of Product

United States

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